
6-(Difluoromethyl)-3-fluoro-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation of heteroaromatics, which can be achieved through various approaches including electrophilic, nucleophilic, and radical difluoromethylation . For example, the use of difluorocarbene reagents has been shown to be effective in achieving X–CF₂H bond formation where X is oxygen, nitrogen, or sulfur .
Industrial Production Methods
Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions are crucial for efficient production. Recent advancements in difluoromethylation techniques have streamlined access to such fluorinated compounds, making them more feasible for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Difluoromethyl)-3-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can introduce different functional groups onto the pyridine ring .
Applications De Recherche Scientifique
6-(Difluoromethyl)-3-fluoro-2-methylpyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 6-(Difluoromethyl)-3-fluoro-2-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Difluoromethyl)phenanthridine: Another fluorinated compound with similar properties and applications.
Difluoromethylated heterocycles: A class of compounds that includes various fluorinated heteroaromatics with diverse biological activities.
Uniqueness
6-(Difluoromethyl)-3-fluoro-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a hydrogen bond donor and its increased lipophilicity make it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H6F3N |
|---|---|
Poids moléculaire |
161.12 g/mol |
Nom IUPAC |
6-(difluoromethyl)-3-fluoro-2-methylpyridine |
InChI |
InChI=1S/C7H6F3N/c1-4-5(8)2-3-6(11-4)7(9)10/h2-3,7H,1H3 |
Clé InChI |
KEIHIOPOVLZQFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


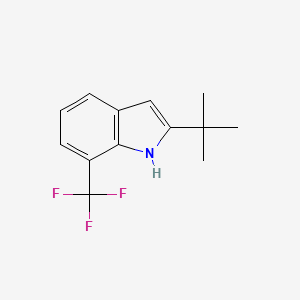
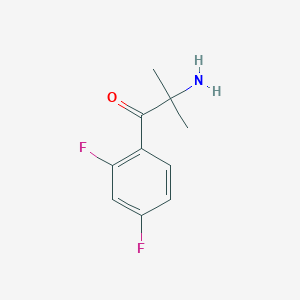





![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12957690.png)
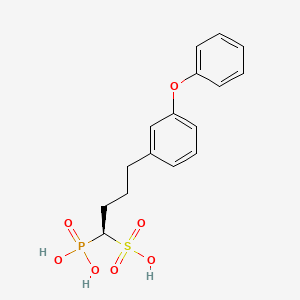
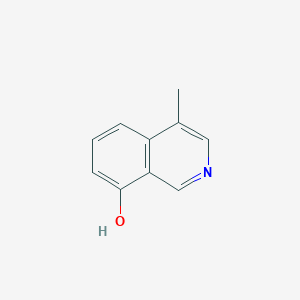


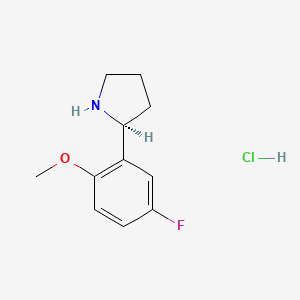
![[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole](/img/structure/B12957720.png)
